molecular formula C9H13ClN2 B1522356 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole CAS No. 1260659-19-5

3-(chloromethyl)-1-cyclopentyl-1H-pyrazole

Cat. No.: B1522356
CAS No.: 1260659-19-5
M. Wt: 184.66 g/mol
InChI Key: AVXQYBVQSTYEEM-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole is an organic compound featuring a pyrazole ring substituted with a chloromethyl group and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, cyclopentanone can be reacted with hydrazine hydrate to form 1-cyclopentyl-1H-pyrazole.

    Chloromethylation: The chloromethyl group can be introduced via a chloromethylation reaction. This can be achieved by reacting the pyrazole compound with formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, allowing for substitution reactions to introduce different functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially modifying the pyrazole ring or the substituents.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative of the pyrazole.

Scientific Research Applications

Chemistry

In chemistry, 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical structures.

Biology and Medicine

In medicinal chemistry, this compound can be explored for its potential biological activities. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Research into this compound could reveal similar or novel therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group could facilitate binding to active sites, while the cyclopentyl group might influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a cyclopentyl group.

    3-(Bromomethyl)-1-cyclopentyl-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-Cyclopentyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a chloromethyl group.

Uniqueness

3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole is unique due to the combination of its chloromethyl and cyclopentyl substituents

Properties

IUPAC Name

3-(chloromethyl)-1-cyclopentylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c10-7-8-5-6-12(11-8)9-3-1-2-4-9/h5-6,9H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXQYBVQSTYEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258114
Record name 1H-Pyrazole, 3-(chloromethyl)-1-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260659-19-5
Record name 1H-Pyrazole, 3-(chloromethyl)-1-cyclopentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260659-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-(chloromethyl)-1-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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